molecular formula C8H13N3O2S B15220659 3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide

3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide

Cat. No.: B15220659
M. Wt: 215.28 g/mol
InChI Key: FHEAZFQAYBVGPU-UHFFFAOYSA-N
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Description

3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide is a complex organic compound that features a thietane ring, an imidazole ring, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which is then reacted with trimethylsilyl cyanide to form a silylated cyanohydrin intermediate. This intermediate undergoes oxidation of the sulfur atom followed by dehydration to yield the thietane 1,1-dioxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles for substitution reactions, and dienes or dipoles for cycloaddition reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfone derivatives, while cycloaddition reactions can produce various carboannulated or heteroannulated thietane derivatives .

Mechanism of Action

The mechanism of action of 3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry applications, the compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biological processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide is unique due to its combination of a thietane ring, an imidazole ring, and a methylamino group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

1-[1-(1,1-dioxothietan-3-yl)imidazol-4-yl]-N-methylmethanamine

InChI

InChI=1S/C8H13N3O2S/c1-9-2-7-3-11(6-10-7)8-4-14(12,13)5-8/h3,6,8-9H,2,4-5H2,1H3

InChI Key

FHEAZFQAYBVGPU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(C=N1)C2CS(=O)(=O)C2

Origin of Product

United States

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